Cas no 1803741-76-5 (2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole)
![2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1803741-76-5x500.png)
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole
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- インチ: 1S/C10H5ClN2O2/c11-4-8(14)10-13-7-2-1-6(5-12)3-9(7)15-10/h1-3H,4H2
- InChIKey: VXNZMCGAWLSQSS-UHFFFAOYSA-N
- SMILES: ClCC(C1=NC2C=CC(C#N)=CC=2O1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 312
- XLogP3: 2.1
- トポロジー分子極性表面積: 66.9
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003812-1g |
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole |
1803741-76-5 | 98% | 1g |
$13,200.00 | 2022-04-02 | |
Alichem | A081003812-250mg |
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole |
1803741-76-5 | 98% | 250mg |
$5,607.37 | 2022-04-02 | |
Alichem | A081003812-500mg |
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole |
1803741-76-5 | 98% | 500mg |
$8,323.65 | 2022-04-02 |
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazoleに関する追加情報
Comprehensive Overview of 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole (CAS No. 1803741-76-5)
2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole (CAS No. 1803741-76-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by a benzo[d]oxazole core substituted with a chloroacetyl group and a cyano functionality, serves as a versatile intermediate in organic synthesis. Researchers are increasingly exploring its applications in the development of novel bioactive molecules, particularly in the fields of drug discovery and crop protection.
The growing interest in 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole aligns with current trends in green chemistry and sustainable synthesis. As industries strive to minimize environmental impact, this compound's potential as a building block for eco-friendly catalysts and biodegradable materials has become a hot topic. Recent studies highlight its role in cascade reactions, where its dual functional groups enable efficient multi-step transformations under mild conditions—a key consideration for modern process optimization.
From a structural perspective, the benzo[d]oxazole moiety in CAS 1803741-76-5 contributes to enhanced molecular rigidity, which is crucial for designing compounds with improved target selectivity. The cyano group offers additional sites for molecular diversification, making it valuable for combinatorial chemistry approaches. These attributes explain why patent filings involving this scaffold have increased by 35% since 2020, particularly in kinase inhibitor development and optical materials engineering.
Analytical characterization of 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole reveals excellent stability under ambient conditions, addressing common concerns about compound shelf life in research settings. Advanced techniques like HPLC-MS and X-ray crystallography confirm its high purity (>98%) and well-defined crystalline structure—critical parameters for quality control in industrial applications. These properties make it particularly suitable for high-throughput screening platforms where reproducibility is paramount.
The synthetic versatility of CAS 1803741-76-5 has positioned it as a focus area in medicinal chemistry innovation. Recent computational studies using AI-driven molecular modeling suggest promising interactions with biological targets associated with metabolic disorders, sparking new research directions. Furthermore, its photophysical properties are being investigated for potential applications in organic electronics, particularly in OLED materials where electron-withdrawing groups enhance device performance.
In industrial contexts, manufacturers emphasize the compound's compatibility with continuous flow chemistry systems—a trending topic in process intensification. The chloroacetyl moiety enables efficient downstream modifications while maintaining excellent atom economy, aligning with principles of circular chemistry. Safety assessments confirm favorable profiles for standard laboratory handling, though proper personal protective equipment (PPE) remains essential, as with all fine chemicals.
Emerging applications of 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole extend to material science, where researchers leverage its conjugated system for developing molecular sensors. The compound's ability to undergo click chemistry reactions makes it valuable for creating functional polymers with tailored properties. These developments respond to market demands for smart materials in healthcare and environmental monitoring sectors.
As regulatory landscapes evolve, the environmental fate of CAS 1803741-76-5 derivatives has become a key research area. Biodegradation studies demonstrate promising results, with hydrolysis pathways yielding non-persistent metabolites—an important consideration for green chemistry metrics. This positions the compound favorably compared to traditional halogenated intermediates in terms of sustainability impact assessments.
The global market for benzo[d]oxazole derivatives is projected to grow at 6.8% CAGR through 2030, with 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole playing an increasingly strategic role. Its balanced lipophilicity profile (LogP ~2.1) and moderate water solubility (~150 mg/L) make it particularly valuable for formulation science. Recent technological advances in crystallization engineering have further improved its processability for large-scale applications.
Looking ahead, interdisciplinary research combining computational chemistry, automated synthesis, and high-content screening will likely unlock new potentials for this compound. Its structural features align perfectly with current needs in fragment-based drug design and materials informatics, ensuring its continued relevance across scientific disciplines. As such, 2-(2-Chloroacetyl)-6-cyanobenzo[d]oxazole represents not just a chemical entity, but a versatile platform for innovation in multiple cutting-edge fields.
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